molecular formula C23H16FN3O2S2 B2886384 4-benzoyl-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392317-52-1

4-benzoyl-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2886384
CAS No.: 392317-52-1
M. Wt: 449.52
InChI Key: KIJNCQCDKQXFBA-UHFFFAOYSA-N
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Description

4-benzoyl-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with a molecular formula of C23H16FN3O2S2 This compound features a benzoyl group, a fluorophenyl group, and a thiadiazole ring, making it a unique and versatile molecule in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzyl halide.

    Coupling with Benzoyl Group: The final step involves coupling the thiadiazole derivative with a benzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. Techniques such as microwave-assisted synthesis can be employed to shorten reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-benzoyl-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent due to its unique structural features.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The fluorophenyl group can enhance the compound’s binding affinity to its target .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine
  • N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine

Uniqueness

4-benzoyl-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both a benzoyl group and a fluorophenyl group, which provide distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and material science .

Biological Activity

4-benzoyl-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a thiadiazole ring, which is integral to its biological activity. Thiadiazoles are characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom, contributing to their reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • In vitro studies demonstrated that certain thiadiazole derivatives showed inhibitory effects against pathogens such as Staphylococcus epidermidis and Escherichia coli .
  • The mechanism of action often involves the disruption of bacterial cell walls or interference with essential metabolic processes.

Anticancer Activity

The anticancer potential of thiadiazole derivatives is another area of interest:

  • Compounds related to this compound have been reported to exhibit cytotoxic effects against various cancer cell lines .
  • Mechanistically, these compounds may induce apoptosis through the activation of caspases or by inhibiting key signaling pathways involved in cell proliferation .

Anti-inflammatory Properties

Thiadiazole derivatives are also being explored for their anti-inflammatory effects:

  • Studies suggest that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
  • This activity positions them as potential therapeutic agents for conditions characterized by chronic inflammation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against Staphylococcus aureus and found that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxicity Assays : In another study, a derivative similar to this compound was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells), showing significant cytotoxicity with IC50 values in the low micromolar range .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Thiadiazole derivatives can intercalate with DNA or bind to specific enzymes involved in DNA replication and repair .
  • Enzyme Inhibition : Many derivatives act as inhibitors of enzymes critical for bacterial survival or cancer cell proliferation .

Properties

IUPAC Name

4-benzoyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O2S2/c24-19-8-4-5-15(13-19)14-30-23-27-26-22(31-23)25-21(29)18-11-9-17(10-12-18)20(28)16-6-2-1-3-7-16/h1-13H,14H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJNCQCDKQXFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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